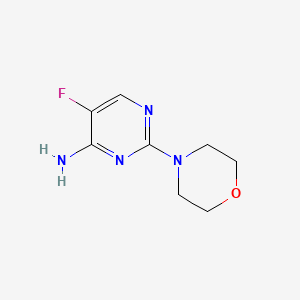

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Description

BenchChem offers high-quality 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIWRBYNWKOXGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353866 |

Source

|

| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312928-75-9 |

Source

|

| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

This guide provides a comprehensive overview of the synthetic pathway for 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its efficient preparation and optimization.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated organic molecules are of paramount importance in medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to parent compounds. The pyrimidine scaffold itself is a privileged structure, present in numerous FDA-approved drugs. The target molecule, 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, combines these features, making it a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents. This guide will detail a reliable and well-established two-step synthesis commencing from the commercially available starting material, 5-fluorouracil.

Overall Synthesis Pathway

The synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is efficiently achieved in two primary stages, starting from 5-fluorouracil. The pathway hinges on the preparation of a key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the two chlorine atoms in the intermediate is exploited to achieve the desired regioselectivity.

Caption: Overall synthetic route to 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step involves the conversion of 5-fluorouracil to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved by heating 5-fluorouracil in the presence of phosphorus oxychloride (POCl₃) and a tertiary amine base such as N,N-dimethylaniline.[1][2]

Mechanistic Insights

The reaction proceeds via the conversion of the amide groups in the pyrimidine ring into chloro-iminium intermediates by the action of phosphorus oxychloride. The tertiary amine base serves to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the formation of the dichlorinated product.

Experimental Protocol

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Water

-

Aqueous sodium bicarbonate solution

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil and phosphorus oxychloride.

-

Heat the mixture to reflux (approximately 105-110 °C).

-

Slowly add N,N-dimethylaniline to the refluxing mixture.

-

Maintain the reaction at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and dichloromethane.

-

Separate the organic layer, and wash it sequentially with water and aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-fluoropyrimidine.

Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (5-FU:POCl₃:DMA) | 1 : 10 : 1.5 | [1] |

| Reaction Temperature | 114 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Typical Yield | ~92% | [1] |

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The key to the successful synthesis of the target molecule lies in the regioselective substitution of the two chlorine atoms of 2,4-dichloro-5-fluoropyrimidine. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position, a phenomenon attributed to the electronic effects of the ring nitrogen atoms.[3] This allows for a stepwise introduction of the amino and morpholinyl groups.

Step 2a: Selective Amination at C4

The first SNAr reaction involves the selective amination of the C4 position to yield 2-chloro-5-fluoro-4-pyrimidinamine. This is typically achieved by treating the dichlorinated intermediate with aqueous ammonia.

Experimental Protocol:

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Aqueous ammonia (15% solution)

Procedure:

-

Dissolve the crude 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add aqueous ammonia solution to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, the product often precipitates out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloro-5-fluoro-4-pyrimidinamine.[4]

Step 2b: Morpholine Substitution at C2

The final step is the substitution of the remaining chlorine atom at the C2 position with morpholine. This reaction is typically carried out at an elevated temperature in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

Materials:

-

2-Chloro-5-fluoro-4-pyrimidinamine

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction vessel, add 2-chloro-5-fluoro-4-pyrimidinamine, morpholine, and the base in a suitable solvent.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Biological activity of fluoropyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Fluoropyrimidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Fluoropyrimidines represent a cornerstone of chemotherapy for a wide array of solid tumors, a status they have maintained for over half a century. Their efficacy is rooted in their function as antimetabolites, which intricately disrupt the synthesis of nucleic acids essential for cancer cell proliferation. This guide provides a comprehensive technical exploration of the biological activity of this critical class of drugs, from the foundational mechanisms of 5-Fluorouracil (5-FU) to the sophisticated, tumor-targeting strategies of its oral prodrugs, Capecitabine and Tegafur. We will dissect the multi-faceted mechanisms of action, delve into the clinically significant challenge of drug resistance, and provide detailed, field-proven protocols for assessing their biological activity in a laboratory setting. Furthermore, this guide addresses the critical aspects of pharmacogenomics, toxicity management, and the role of antidotes like uridine triacetate, offering a holistic view for the modern cancer researcher.

The Central Axis of Activity: 5-Fluorouracil (5-FU)

Developed in the 1950s, 5-Fluorouracil (5-FU) remains a pivotal agent in the treatment of cancers, including colorectal, breast, and head and neck malignancies[1]. As a pyrimidine analog, its structure mimics uracil, allowing it to enter cells and be converted into several active metabolites that exert cytotoxic effects through three primary mechanisms[1][2].

Metabolic Activation

Upon cellular uptake, 5-FU is not active in its parent form. It must be anabolized into three key metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)[2][3]. This conversion is a critical step, as the balance between the anabolic (activation) and catabolic (breakdown) pathways largely determines the drug's efficacy and toxicity. The primary catabolic enzyme, dihydropyrimidine dehydrogenase (DPD), is responsible for breaking down over 80% of administered 5-FU, primarily in the liver[2][4][5].

The Tripartite Mechanism of Cytotoxicity

The anticancer effects of 5-FU are not attributable to a single action but to a coordinated assault on cellular machinery:

-

Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP is the principal agent of this mechanism. It forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF)[1][4]. This complex blocks the normal catalytic function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[6][7]. The resulting depletion of dTMP, a necessary precursor for DNA synthesis, leads to what is known as "thymineless death" in rapidly dividing cancer cells[6].

-

Incorporation into RNA: The metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP)[7]. This fraudulent incorporation disrupts multiple aspects of RNA function, including the processing of pre-ribosomal RNA into mature rRNA, post-transcriptional modifications, and the splicing of pre-messenger RNA[2][4][6].

-

Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability[3]. The cellular machinery attempts to repair this damage through base-excision repair, but the persistent presence of FdUTP can overwhelm these systems, ultimately triggering apoptosis[8].

The dominance of each mechanism can be influenced by the mode of drug administration; bolus treatments tend to favor RNA-directed damage, while continuous infusions favor TS inhibition and DNA damage[8].

Caption: Metabolic activation of 5-FU and its three primary cytotoxic mechanisms.

Advancements in Delivery: Oral Fluoropyrimidine Prodrugs

To improve the therapeutic index and patient convenience of 5-FU, several oral prodrugs have been developed. These compounds are inactive on their own and require enzymatic conversion to generate 5-FU, a process that can be exploited for tumor-selective activation.

Capecitabine (Xeloda®)

Capecitabine is an oral prodrug designed to generate 5-FU preferentially within tumor tissue[9][10]. This selectivity is achieved through a three-step enzymatic cascade:

-

Liver: After absorption, capecitabine is first metabolized by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR)[9][11].

-

Liver and Tumor Tissue: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase[11].

-

Tumor Tissue: The final, critical activation step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP)[9][11]. TP is often overexpressed in various solid tumors compared to normal tissues, leading to higher concentrations of the active drug at the tumor site and potentially reducing systemic toxicity[9][12].

Tegafur (and its combinations, e.g., UFT, S-1)

Tegafur is another oral prodrug that is gradually converted to 5-FU in the body, primarily by the cytochrome P450 enzyme CYP2A6 in the liver[13][14][15]. To enhance its efficacy and manage toxicity, tegafur is often co-administered with modulators:

-

UFT: Combines tegafur with uracil in a 1:4 molar ratio. Uracil competitively inhibits DPD, the enzyme that degrades 5-FU, thereby increasing the bioavailability and half-life of the generated 5-FU[16][17].

-

S-1: A combination of three agents: tegafur, gimeracil, and oteracil[13]. Gimeracil is a potent DPD inhibitor, more so than uracil, which significantly increases 5-FU concentrations[18]. Oteracil is not well absorbed systemically and acts locally in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT), reducing the local conversion of 5-FU and thereby mitigating GI toxicity like diarrhea and mucositis[14][18].

Caption: Activation pathways for the oral prodrugs Capecitabine and Tegafur.

The Challenge of Fluoropyrimidine Resistance

Despite their broad utility, a significant clinical challenge is the development of both intrinsic and acquired resistance to fluoropyrimidines. Understanding these mechanisms is paramount for developing strategies to overcome them.

| Mechanism of Resistance | Key Molecules/Processes Involved | Consequence | References |

| Target Enzyme Upregulation | Increased expression or amplification of the TYMS gene. | More FdUMP is required to inhibit the larger pool of Thymidylate Synthase (TS) enzyme, rendering the standard dose ineffective. | [19][20] |

| Altered Drug Metabolism | Decreased activity of anabolic (activating) enzymes (e.g., OPRT, UK). | Reduced conversion of 5-FU to its active metabolites (FdUMP, FUTP, FdUTP), lowering intracellular drug efficacy. | [21] |

| Increased activity of the catabolic (deactivating) enzyme Dihydropyrimidine Dehydrogenase (DPD). | Accelerated breakdown of 5-FU into inactive metabolites, reducing the amount of drug available for activation. | [3][20] | |

| Altered Drug Transport | Increased expression of ATP-binding cassette (ABC) transporters (efflux pumps). | Active removal of the drug from the cancer cell, preventing it from reaching its intracellular targets. | [20] |

| Downstream Pathway Alterations | Mutations or altered expression in apoptosis-regulating genes (e.g., p53). | Cancer cells become less sensitive to the DNA damage signals that would normally trigger programmed cell death. | [1][9] |

| Salvage Pathway Activation | Increased activity of thymidine kinase. | Cells can bypass the TS blockade by converting salvaged thymidine directly into the nucleotides needed for DNA synthesis. | [1] |

Protocols for Assessing Biological Activity

Evaluating the efficacy and mechanism of novel fluoropyrimidine derivatives requires robust and reproducible in vitro assays. The following protocols are foundational for any research program in this area.

Cell Viability and Cytotoxicity Assessment (IC50 Determination)

The primary goal is to determine the concentration of a compound that inhibits cell growth by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a modern, high-throughput method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating:

-

Culture cancer cells of interest (e.g., HCT-116 for colorectal, MCF-7 for breast) to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a volume of 100 µL. The cell density is a critical parameter that can influence the observed IC50[22].

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of the fluoropyrimidine derivative in culture medium. It is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

-

Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium-only wells).

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability versus the log of the compound concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

-

Mechanistic Assay: Thymidylate Synthase (TS) Inhibition in Intact Cells

To confirm that a derivative's mechanism of action involves TS inhibition, a direct measurement of enzyme activity within living cells is essential. The tritium-release assay is a classic and reliable method[23].

Protocol: Intact Cell Tritium-Release Assay for TS Activity

-

Cell Preparation:

-

Culture cells (e.g., L1210 leukemia cells) in suspension or as adherent monolayers.

-

Harvest the cells during the logarithmic growth phase. Wash them twice with a serum-free medium.

-

Resuspend the cells in a serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

-

Pre-incubation with Inhibitor:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add the test fluoropyrimidine derivative at various concentrations. Include a no-drug control and a positive control inhibitor (e.g., 5-Fluorodeoxyuridine).

-

Pre-incubate the cells for 1-2 hours at 37°C to allow for drug uptake and metabolic activation.

-

-

Tritium-Release Reaction:

-

Initiate the TS reaction by adding [5-³H]deoxyuridine to each tube to a final concentration of 1-2 µCi/mL. The [5-³H]deoxyuridine is taken up by the cells and converted to [5-³H]dUMP, the substrate for TS.

-

During the TS-catalyzed conversion of [5-³H]dUMP to dTMP, the tritium at the C-5 position is displaced and released as tritiated water (³H₂O)[23].

-

Incubate for 30-60 minutes at 37°C.

-

-

Stopping the Reaction and Separating ³H₂O:

-

Terminate the reaction by adding 100 µL of 20% trichloroacetic acid (TCA).

-

Centrifuge at 12,000 x g for 5 minutes to pellet the cell debris.

-

Add 500 µL of a charcoal suspension (e.g., 10% activated charcoal in water) to the supernatant to bind any unreacted [5-³H]deoxyuridine and its phosphorylated forms.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

-

Quantification:

-

Carefully transfer a known volume of the resulting supernatant (which now contains the ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of tritium release (counts per minute per million cells per hour).

-

Determine the percent inhibition of TS activity for each drug concentration relative to the no-drug control.

-

Caption: Experimental workflow for the intact cell TS inhibition assay.

Pharmacogenomics, Toxicity, and Clinical Management

The clinical application of fluoropyrimidines is significantly impacted by inter-individual variations in drug metabolism, which can lead to severe, life-threatening toxicities.

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD is the rate-limiting enzyme in 5-FU catabolism[3][5]. Genetic variants in the DPYD gene can lead to deficient or absent DPD enzyme activity. Patients with DPD deficiency cannot effectively clear 5-FU, leading to massively increased drug exposure and a high risk of severe toxicities, including neutropenia, mucositis, and neurotoxicity, even at standard doses[24][25]. Prospective screening for common DPYD variants is now recommended before initiating fluoropyrimidine therapy to allow for dose adjustments or the selection of alternative treatments[26].

Uridine Triacetate: A Lifesaving Antidote

In cases of fluoropyrimidine overdose or severe early-onset toxicity, a specific antidote is available. Uridine triacetate (Vistogard®) is an oral prodrug of uridine[26]. Upon administration, it is rapidly converted to uridine, which competes with the toxic 5-FU metabolite FUTP for incorporation into RNA, thereby mitigating RNA-directed damage[27]. Uridine can also be converted to dUMP, which competes with FdUMP for binding to TS. The FDA approved uridine triacetate in 2015 for the emergency treatment of patients who have experienced an overdose or exhibit severe toxicity within 96 hours of 5-FU or capecitabine administration[27][28][29]. Clinical data shows it increases survival in overdose cases from as low as 16% with supportive care to over 96%[24][29].

Future Directions and Novel Derivatives

Research in the field continues to focus on developing new fluoropyrimidine derivatives with improved tumor selectivity, broader mechanisms of action, and the ability to overcome resistance[30][31]. One such example is trifluridine (a component of Lonsurf®), which, unlike 5-FU, exerts its primary cytotoxic effect through incorporation into DNA after phosphorylation, leading to DNA dysfunction[32]. The combination of trifluridine with tipiracil, a thymidine phosphorylase inhibitor that prevents trifluridine's degradation, demonstrates a continued strategy of pharmacologic modulation to enhance efficacy[32]. The rational design of new agents, guided by a deep understanding of the biological pathways detailed in this guide, will continue to refine and expand the role of fluoropyrimidines in cancer therapy.

References

-

Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity Source: American Health & Drug Benefits URL: [Link]

-

Title: Tegafur API: Mechanism of Action and Therapeutic Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Fluorouracil - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PharmGKB summary: fluoropyrimidine pathways - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx Source: Clinical Pharmacogenetics Implementation Consortium (ClinPGx) URL: [Link]

-

Title: In vitro assays and techniques utilized in anticancer drug discovery - PubMed Source: PubMed URL: [Link]

-

Title: Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily Source: OncoDaily URL: [Link]

-

Title: Mechanisms of resistance to fluoropyrimidines - PubMed Source: PubMed URL: [Link]

-

Title: Review of the fluoropyrimidine antidote uridine triacetate - PubMed Source: PubMed URL: [Link]

-

Title: What is the mechanism of Tegafur? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of Capecitabine? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: Nature URL: [Link]

-

Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

-

Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed Source: PubMed URL: [Link]

-

Title: Tegafur/gimeracil/oteracil - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fluoropyrimidine resistance in colon cancer Source: Taylor & Francis Online URL: [Link]

-

Title: Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro - PubMed Source: PubMed URL: [Link]

-

Title: What is Tegafur used for? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application] - PubMed Source: PubMed URL: [Link]

-

Title: A Mechanism of Resistance to Fluoropyrimidines* | Cancer Research - AACR Journals Source: AACR Journals URL: [Link]

-

Title: Capecitabine | C15H22FN3O6 | CID 60953 - PubChem Source: PubChem URL: [Link]

-

Title: Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - MDPI Source: MDPI URL: [Link]

-

Title: Capecitabine | Cancer Research UK Source: Cancer Research UK URL: [Link]

-

Title: Management of fluoropyrimidine overdose or overexposure - eviQ Source: eviQ URL: [Link]

-

Title: Tegafur | C8H9FN2O3 | CID 5386 - PubChem Source: PubChem URL: [Link]

-

Title: A Mechanism of Resistance to Fluoropyrimidines* - AACR Journals Source: AACR Journals URL: [Link]

-

Title: What is the mechanism of Fluorouracil? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - Mayo Clinic Source: Mayo Clinic Proceedings URL: [Link]

-

Title: Novel Fluoropyrimidines: Improving the Efficacy and Tolerability of Cytotoxic Therapy Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

-

Title: Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx Source: Clinical Pharmacogenetics Implementation Consortium (ClinPGx) URL: [Link]

-

Title: [Pharmacokinetics of Fluoropyrimidines] - PubMed Source: PubMed URL: [Link]

-

Title: UFT: Mechanism of Drug Action | CancerNetwork Source: CancerNetwork URL: [Link]

-

Title: Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy | Request PDF Source: ResearchGate URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega Source: ACS Omega URL: [Link]

-

Title: Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature - Frontiers Source: Frontiers in Oncology URL: [Link]

-

Title: Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - Sci-Hub Source: British Journal of Cancer URL: [Link]

-

Title: [Development of fluoropyrimidine derivatives] - PubMed Source: PubMed URL: [Link]

-

Title: Individualized Dosing of Fluoropyrimidine-Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity: What Are the Options? - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - NIH Source: National Institutes of Health URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL: [Link]

-

Title: Thymidylate synthase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Fluorouracil - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. oncodaily.com [oncodaily.com]

- 10. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 11. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 12. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 15. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 19. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]

- 25. Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Review of the fluoropyrimidine antidote uridine triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 738-Management of fluoropyrimidine overdose or overexposure | eviQ [eviq.org.au]

- 28. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]

- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 30. gsconlinepress.com [gsconlinepress.com]

- 31. ijpsjournal.com [ijpsjournal.com]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles.[1] Within this class, 5-fluoropyrimidines are of particular interest, with notable examples including the anticancer agent 5-fluorouracil.[2] This guide provides a comprehensive technical overview of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, a molecule of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, synthesis, and potential applications, offering field-proven insights into its behavior and utility.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its structure and physical properties. 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, with the CAS number 1033166-73-0, possesses a unique amalgamation of functional groups that dictate its chemical personality.

Caption: Chemical structure of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

The pyrimidine core is adorned with a fluorine atom at the 5-position, an amino group at the 4-position, and a morpholine ring at the 2-position. The fluorine atom, being highly electronegative, significantly influences the electron distribution within the pyrimidine ring, impacting its reactivity and potential interactions with biological targets.[3] The morpholine moiety, a common feature in many bioactive molecules, can enhance aqueous solubility and provide a key vector for hydrogen bonding. The primary amine at the C4 position is a crucial site for further chemical modification and interaction.

| Property | Value | Source |

| CAS Number | 1033166-73-0 | Inferred from supplier data |

| Molecular Formula | C₈H₁₁FN₄O | Inferred from structure |

| Molecular Weight | 210.20 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not available | Data not found |

| Boiling Point | Not available | Data not found |

| Solubility | Soluble in DMSO and methanol | Inferred from related structures |

| pKa | Not available | Data not found |

Proposed Synthesis Pathway

The synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine can be strategically approached from commercially available starting materials. A plausible and efficient synthetic route commences with 2,4-dichloro-5-fluoropyrimidine. This precursor offers two reactive sites for sequential nucleophilic aromatic substitution, allowing for the controlled introduction of the morpholine and amino functionalities.

Caption: Proposed synthesis workflow for 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

Step-by-Step Experimental Protocol:

-

Synthesis of 2-(4-Morpholinyl)-4-chloro-5-fluoropyrimidine:

-

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add morpholine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the intermediate, 2-(4-morpholinyl)-4-chloro-5-fluoropyrimidine. The regioselectivity of this step, favoring substitution at the C2 position, is a known characteristic of such reactions.

-

-

Synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine:

-

The purified intermediate, 2-(4-morpholinyl)-4-chloro-5-fluoropyrimidine (1.0 eq), is dissolved in a solution of ammonia in a polar solvent like methanol or isopropanol.

-

The reaction is carried out in a sealed vessel and heated to a temperature typically ranging from 100 to 120 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Once the reaction is complete, the vessel is cooled, and the solvent is evaporated. The residue is then triturated with water or a non-polar solvent to precipitate the final product.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

-

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine protons, typically in the range of 3.5-4.0 ppm. The protons of the pyrimidine ring will likely appear as a singlet or a doublet (due to coupling with fluorine) in the aromatic region (around 8.0-8.5 ppm). The protons of the C4-amino group will present as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals corresponding to the pyrimidine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large C-F coupling constant. The carbons of the morpholine ring will appear in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and is expected to show a singlet for the fluorine atom on the pyrimidine ring.[4]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.20).

Reactivity and Potential Applications

The chemical reactivity of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is dictated by its constituent functional groups. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, although the electron-donating nature of the amino and morpholino groups can modulate this reactivity. The primary amino group at the C4 position is a versatile handle for further derivatization through reactions such as acylation, alkylation, or participation in cross-coupling reactions to introduce a variety of substituents.

The structural motifs present in 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine are frequently found in compounds with diverse biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antibacterial properties.[5][6] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this compound an attractive scaffold for the development of novel therapeutic agents.[1] Specifically, molecules with similar structures have been investigated as inhibitors of various kinases and other enzymes implicated in disease pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine. Based on the hazard statements for structurally related compounds, it is advisable to handle this substance in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a compound with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated pyrimidine core, a morpholine moiety, and a reactive amino group provides a versatile platform for the synthesis of novel bioactive molecules. While a complete experimental characterization is not yet publicly available, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications based on sound chemical principles and data from related structures. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

-

PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

- Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-571.

- Cretton-Scott, E., et al. (1983). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Il Farmaco; edizione scientifica, 38(10), 771-82.

- Wnuk, S. F., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(1), 92.

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

- Hocek, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728-7740.

- Dow AgroSciences LLC. (2009). 5-fluoro pyrimidine derivatives.

- Micura, R., et al. (2009). 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. Nucleic Acids Research, 37(22), 7728-40.

- Abdel-Gawad, H., et al. (2015). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 20(7), 12592-12646.

- Al-Abdullah, E. S., et al. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1350.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-Fluoro-2-(methylthio)pyrimidin-4-amine [smolecule.com]

- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Assessing the In Vitro Cytotoxicity of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxic potential of the novel compound, 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine. The methodologies detailed herein are designed to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of action, ensuring a robust and insightful preclinical assessment.

Section 1: Foundational Understanding and Strategic Approach

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the drug discovery process.[1][2] It provides critical data on the concentration-dependent toxicity of a compound, which is fundamental for screening, mechanism of action studies, and the selection of promising candidates for further development.[1][2]

Postulated Mechanism of Action of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

While direct studies on 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine are emerging, its structural similarity to 5-fluorouracil (5-FU), a well-established anticancer drug, allows us to formulate a testable hypothesis regarding its mechanism of action.[3][4] 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[3][5][6]

We hypothesize that 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine may act as an antimetabolite, interfering with nucleic acid synthesis. This could occur through one or more of the following mechanisms:

-

Inhibition of Key Enzymes: The compound or its intracellular metabolites may inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase.[3]

-

Incorporation into Nucleic Acids: The fluoropyrimidine core could be metabolized and incorporated into RNA and DNA, leading to disruption of their normal function and induction of cell death.[5][6]

-

Induction of Apoptosis: Disruption of cellular processes can trigger programmed cell death, or apoptosis.

The experimental workflow outlined in this guide is designed to systematically investigate these potential mechanisms.

Experimental Workflow: A Multi-faceted Approach

A comprehensive assessment of cytotoxicity requires a multi-parametric approach, utilizing assays that probe different aspects of cellular health.[7] Our proposed workflow integrates assays for cell viability, membrane integrity, and apoptosis induction.

Caption: A logical workflow for the in vitro cytotoxic evaluation of a novel compound.

Section 2: Core Cytotoxicity Assays: Protocols and Rationale

This section provides detailed, step-by-step protocols for the core assays essential for evaluating the cytotoxicity of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9]

-

Data Analysis: Subtract the background absorbance from the readings of all wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[1]

Lactate Dehydrogenase (LDH) Release Assay: Quantifying Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[1][12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[12][13]

Experimental Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[12]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[14]

-

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1] Calculate the percentage of cytotoxicity based on the LDH released into the medium.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to the amount of caspase activity.[15][17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). It is recommended to use white-walled 96-well plates for luminescence assays.[17]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16][17] Allow the reagent to equilibrate to room temperature before use.[17]

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[17]

-

Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours.[17]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Section 3: Advanced Characterization: Target Engagement

For a more in-depth understanding of the compound's mechanism, it is beneficial to confirm its direct interaction with its putative intracellular target.

Cellular Thermal Shift Assay (CETSA): Verifying Target Binding

CETSA is a powerful method for assessing the engagement of a drug with its target protein in a cellular context.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][21] When a ligand binds to its target protein, the protein's melting temperature increases.[19]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the soluble target protein at each temperature using methods such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Section 4: Data Interpretation and Presentation

The quantitative data generated from these assays should be presented clearly to facilitate interpretation and comparison.

Tabular Summary of Cytotoxicity Data

| Cell Line | Assay | IC50 (µM) ± SD | Maximum Inhibition (%) |

| e.g., MCF-7 | MTT (48h) | [Insert Value] | [Insert Value] |

| LDH (48h) | [Insert Value] | [Insert Value] | |

| Caspase-3/7 (24h) | [Insert Value] | [Insert Value] | |

| e.g., A549 | MTT (48h) | [Insert Value] | [Insert Value] |

| LDH (48h) | [Insert Value] | [Insert Value] | |

| Caspase-3/7 (24h) | [Insert Value] | [Insert Value] |

Visualizing Signaling Pathways

To conceptualize the potential mechanism of action, a diagram of the relevant signaling pathway can be constructed.

Caption: A simplified diagram of a potential apoptosis induction pathway.

Section 5: Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the in vitro cytotoxic evaluation of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action. The data generated will be crucial for making informed decisions regarding the continued development of this novel compound as a potential therapeutic agent.

Future studies should aim to identify the specific molecular target(s) of the compound and validate the in vitro findings in more complex preclinical models.

References

-

Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

-

Caspase 3/7 Activity - Protocols.io. [Link]

-

LDH cytotoxicity assay - Protocols.io. [Link]

-

LDH Assay - Cell Biologics Inc. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Cytotoxicity Assays | Life Science Applications. [Link]

-

Update on in vitro cytotoxicity assays for drug development - ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Caspase 3/7 Activity | Protocols.io. [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

-

CETSA. [Link]

-

An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed. [Link]

-

5-Fluoropyrimidines | Oncohema Key. [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. [Link]

-

PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. [Link]

-

Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed. [Link]

-

In-vitro cytotoxic activity of some selected synthesized compounds - ResearchGate. [Link]

-

In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates. [Link]

-

The oral fluorinated pyrimidines - PubMed. [Link]

-

Protein-Targeting Drug Discovery - MDPI. [Link]

-

In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences. [Link]

-

Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC - NIH. [Link]

-

Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. opentrons.com [opentrons.com]

- 3. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 4. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. cellbiologics.com [cellbiologics.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. Caspase 3/7 Activity [protocols.io]

- 17. promega.com [promega.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. CETSA [cetsa.org]

Discovery and Synthesis of Novel Pyrimidine Compounds: A Guide to Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone of medicinal chemistry.[1][2] Its fundamental role in biological systems is undisputed, forming the structural basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA, as well as essential vitamins like thiamine.[3][4][5][6] This inherent biocompatibility has rendered the pyrimidine a "privileged scaffold," a framework that can interact with a wide range of biological targets to elicit desired therapeutic effects.[6][7] Consequently, pyrimidine derivatives have been successfully developed into a vast array of therapeutic agents, demonstrating remarkable pharmacological diversity, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities.[4][5][8][9][10][11][12]

The enduring success of pyrimidine-based drugs, from the pioneering anticancer agent 5-fluorouracil to modern kinase inhibitors, is a testament to the scaffold's synthetic tractability.[8] Advances in organic synthesis continuously provide new tools to modify and functionalize this core, enabling chemists to fine-tune molecular properties and optimize biological activity. This guide provides an in-depth exploration of the key synthetic methodologies that are central to the discovery of novel pyrimidine compounds. We will delve into both foundational and contemporary strategies, explaining the causality behind experimental choices to empower researchers in their quest for the next generation of pyrimidine-based therapeutics.

Part 1: Foundational Strategies for Constructing the Pyrimidine Ring

The initial construction of the pyrimidine ring is the first critical step. While numerous methods exist, certain classic reactions remain highly relevant due to their reliability and simplicity.

The Biginelli Reaction: A Timeless Three-Component Condensation

First reported in 1893, the Biginelli reaction has experienced a significant resurgence in modern drug discovery.[7] It is a one-pot, three-component reaction (MCR) that efficiently combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][13][14] The appeal of this reaction lies in its operational simplicity and the significant pharmacological properties associated with the DHPM scaffold, including their use as calcium channel blockers and antiviral agents.[13]

Causality in Mechanism: The reaction is typically acid-catalyzed, proceeding through a key N-acyliminium ion intermediate. This intermediate is generated from the condensation of the aldehyde and urea and is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. This mechanistic pathway ensures a high degree of convergence, building molecular complexity in a single step.[13]

Caption: High-level workflow of the one-pot Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)

-

Reactant Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically 2-4 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

Validation: Confirm the structure of the resulting DHPM using NMR and Mass Spectrometry.

Part 2: Modern Methodologies for Pyrimidine Diversification

While classical methods build the core, modern drug discovery demands the ability to precisely and diversely functionalize the pyrimidine scaffold. The following strategies are indispensable for creating libraries of novel analogs for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs) for Sustainable Synthesis

Building on the one-pot principle of the Biginelli reaction, modern MCRs offer even greater efficiency and sustainability.[15][16] A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from an amidine and up to three different alcohols.[15][17][18]

Expertise & Causality: This method is highly advantageous as it uses readily available alcohols as building blocks and liberates only water and hydrogen as byproducts.[15][17] The iridium pincer complex catalyst facilitates a sequence of condensation and dehydrogenation steps, enabling the selective formation of C-C and C-N bonds to assemble the pyrimidine ring.[17][18] This approach provides immediate access to highly substituted and unsymmetrical pyrimidines that would be challenging to synthesize via traditional linear routes.[15][17]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [19]

-

Vial Preparation: To a microwave reaction vial, add the di- or tri-chloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).

-

Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the vial. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water).

-

Degassing: Seal the vial and degas the solution by bubbling argon through it for 10-15 minutes to create an inert atmosphere, which is crucial for preventing catalyst degradation.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 100-120 °C) for a set time (e.g., 20-40 minutes). Microwave heating often accelerates the reaction, significantly reducing reaction times.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired functionalized pyrimidine.

Direct C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization represents a paradigm shift in synthesis, aiming to form C-C or C-heteroatom bonds by directly transforming a C-H bond. [20]This approach is highly atom-economical as it avoids the need to pre-install a leaving group (like a halogen) on the pyrimidine ring.

Expertise & Causality: This strategy is particularly challenging for electron-deficient heterocycles like pyrimidine, as the ring is less susceptible to electrophilic attack and can deactivate metal catalysts through coordination with the ring nitrogens. [20][21]However, recent advances have led to successful protocols using transition-metal catalysts or metal-free conditions that can overcome these hurdles, enabling the direct arylation, amination, or alkylation of the pyrimidine core. [20]Success often relies on carefully designed directing groups or specific reagents that can activate a C-H bond at a desired position.

Part 3: Structural Elucidation and Validation

The synthesis of a novel compound is incomplete without rigorous structural validation. This process is the cornerstone of trustworthiness, ensuring that the molecule's identity is unambiguously confirmed before any biological evaluation. A combination of analytical techniques is required for a comprehensive characterization. [22][23][24][25] Data Presentation: Comparative Analysis of Validation Techniques

| Technique | Information Provided | Purpose in Validation |

| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of atoms, and proton-proton coupling. | Confirms the core structure, the position of substituents, and the overall molecular connectivity. [22][23] |

| Mass Spectrometry (MS) | Determines the precise molecular weight of the compound and provides fragmentation patterns that offer clues about its structure. | Confirms the molecular formula and provides strong evidence for the successful synthesis of the target molecule. [22] |

| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Offers definitive, unambiguous proof of the molecular structure. [22] |

Experimental Protocol: Sample Preparation for NMR Spectroscopy [22][23]

-

Sample Purity: Ensure the synthesized pyrimidine derivative is highly pure, as impurities will complicate spectral analysis. Purification is typically achieved by column chromatography or recrystallization.

-

Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Analysis: Acquire standard ¹H, ¹³C, and, for more complex structures, 2D NMR (e.g., COSY, HSQC) spectra to fully assign the structure.

Part 4: Future Directions and Outlook

The field of pyrimidine synthesis is continuously evolving. The future will likely focus on the integration of enabling technologies and novel therapeutic concepts.

-

Sustainable and Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic routes, such as using water as a solvent, employing catalytic methods over stoichiometric reagents, and leveraging flow chemistry for safer and more efficient production. [8][14]* AI and Machine Learning: Artificial intelligence is beginning to play a role in predicting reaction outcomes and designing novel pyrimidine scaffolds with desired ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the drug discovery pipeline. [8]* New Biological Targets: While pyrimidines are well-established as kinase inhibitors, their potential as epigenetic modulators and agents for targeted protein degradation is an exciting and rapidly expanding area of research. [8][26] The pyrimidine scaffold, due to its proven biological relevance and synthetic versatility, will undoubtedly remain a central focus of medicinal chemistry for years to come. The continued development of innovative and efficient synthetic methodologies is paramount to unlocking its full therapeutic potential.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Google Search.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Google Search.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Google Search.

- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. PubMed.

- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications.

- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Google Search.

- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH. NIH.

- Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. Benchchem.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). RSC Publishing.

- Recent advances in the Biginelli dihydropyrimidine synthesis.

- A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. American Chemical Society.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review - ResearchGate.

- A Sustainable Multicomponent Pyrimidine Synthesis - ACS Publications.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science.

- Pyrimidine synthesis - Organic Chemistry Portal. organic-chemistry.org.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Google Search.

- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. NIH.

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. MDPI.

- Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives | Journal of Internal Medicine and Pharmacology (JIMP) - Sennos Biotech. sennos.org.

- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers - Benchchem. Benchchem.

- Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate.

- Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide - Benchchem. Benchchem.

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery - Benchchem. Benchchem.

- Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols - Benchchem. Benchchem.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. PubMed Central.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.

- Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Deriv

- Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Technical Support Center: Functionalization of the Pyrimidine Core - Benchchem. Benchchem.

- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. MDPI.

- C-H Functionalization of Pyridines - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. ijsat.org [ijsat.org]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | MDPI [mdpi.com]

- 14. sennosbiotech.com [sennosbiotech.com]

- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. rjptonline.org [rjptonline.org]

- 25. jchr.org [jchr.org]

- 26. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy | MDPI [mdpi.com]

Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, transforming a compound with an observed phenotype into a tool for understanding and potentially treating disease. This guide provides a comprehensive, in-depth framework for the target identification of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine , a novel compound with a pyrimidine scaffold suggesting potential kinase inhibitory activity. We will move beyond a simple listing of protocols to a strategic, causality-driven approach, guiding researchers through the process of hypothesis generation, experimental design, and target validation. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, field-proven experimental methodologies.

Introduction: The "Why" Before the "How"

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules that target ATP-binding sites, particularly those of protein kinases.[1][2] The presence of a 5-fluoro substituent can enhance binding affinity and metabolic stability.[3][4] Furthermore, the 2,4-disubstitution pattern is a common feature in numerous kinase inhibitors.[5][6] Based on these structural alerts, our primary hypothesis is that 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a kinase inhibitor. However, a robust target identification strategy must remain unbiased, considering other potential target classes such as enzymes involved in nucleotide metabolism.[7][8]

This guide will therefore follow a logical progression:

-

Hypothesis Generation: Leveraging the chemical structure to inform the initial experimental direction.

-

Target Deconvolution: Employing unbiased, proteome-wide screening methods to identify candidate binding partners.

-

Target Validation: Rigorously confirming the interaction between the compound and its putative target(s) and establishing a causal link to a biological effect.

Foundational Strategy: A Multi-pronged Approach to Target Identification